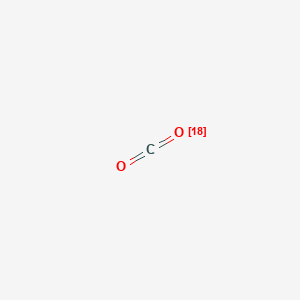

二氧化碳 (18O2)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbon Dioxide (18O2) is a carbonic acid gas containing the oxygen isotope 18O . Its properties are similar to ordinary carbon dioxide, but it has a different isotopic composition . It has been used as an isotope indicator during biomedical research and when setting up large-scale environmental studies .

Synthesis Analysis

Pathway-specific labeling using isotopic molecular oxygen (18O2) makes it possible to determine the origin of oxygen atoms in metabolites and the presence of biosynthetic enzymes . This method has been used in studies involving whole Medicago truncatula seedlings prepared using 18O2-air .

Molecular Structure Analysis

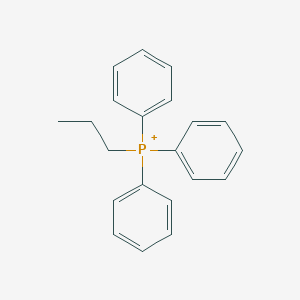

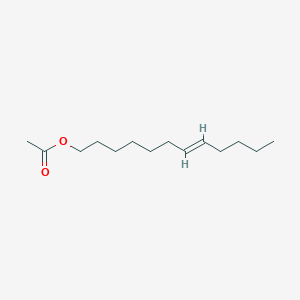

The molecular structure of Carbon Dioxide (18O2) is similar to that of regular Carbon Dioxide . The molecule is composed of a carbon atom covalently double bonded to two oxygen atoms .

Physical and Chemical Properties Analysis

Carbon Dioxide (18O2) is colorless, odorless, non-toxic, non-flammable, and does not support combustion . Its molecular weight is 46.009 g/mol .

科学研究应用

星际冰中的形成和分解

- 研究了通过放射分解由一氧化碳和分子氧 (^18O2) 形成的二氧化碳,揭示了星际冰过程的见解。同位素标记有助于追踪原子途径,展示了一氧化碳如何分解并与氧原子反应形成各种二氧化碳同位素异构体 (Bennett, Jamieson, & Kaiser, 2009)。

甲烷燃烧催化剂

- 用作甲烷燃烧催化剂的氧化锆负载的 Pd16O 和块状 Pd16O 在水和二氧化碳中表现出不同的 18O 分布。该研究突出了晶格氧在甲烷燃烧中的作用以及 18O2 对反应产物同位素组成 (Ciuparu, Altman, & Pfefferle, 2001)。

光纤增强拉曼气体光谱

- 引入了光纤增强拉曼气体光谱用于 18O-13C 标记实验,提供了一种在植物实验中测量二氧化碳和氧同位素的方法。该技术为分析植物代谢提供了一种新方法 (Knebl et al., 2019)。

对大气中二氧化碳的影响

- 对植被中碳酸酐酶活性的研究揭示了其对大气中二氧化碳的 18O 含量的影响,表明不同植物群之间的 18O 平衡的变化可能会显着影响大气中的 C18OO (Gillon & Yakir, 2001)。

平流层和中气层的同位素异常

- 平流层和中气层 CO2 和 O2 的同位素测量显示出显着的同位素异常,表明未知的分馏过程和对这些大气层中 O2 化学性质的理解存在差距 (Thiemens et al., 1995)。

医学和环境研究

- 在肺功能研究中用作示踪气体的 C18O2 为肺生理学提供了见解,并可能有助于理解呼吸系统疾病 (Schulz et al., 2004)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Carbon dioxide (18O2) can be achieved through the reaction of water enriched with 18O with carbon monoxide gas.", "Starting Materials": [ "Water enriched with 18O", "Carbon monoxide gas" ], "Reaction": [ "1. Water enriched with 18O is reacted with carbon monoxide gas in the presence of a catalyst.", "2. The reaction produces Carbon dioxide (18O2) and hydrogen gas.", "3. The Carbon dioxide (18O2) is then separated and purified from the hydrogen gas." ] } | |

CAS 编号 |

18983-82-9 |

分子式 |

CO2 |

分子量 |

48.009 g/mol |

InChI |

InChI=1S/CO2/c2-1-3/i2+2,3+2 |

InChI 键 |

CURLTUGMZLYLDI-FTOQCNSHSA-N |

手性 SMILES |

C(=[18O])=[18O] |

杂质 |

May contain traces of hydrogen sulfide and sulfur dioxide. The main impurities present in ... carbon dioxide /from natural sources / are methane and hydrogen sulfide. The necessary degree of purity is dependent on the final use to which the carbon dioxide is put. Because a large proportion is used in the food and drink industries, the major criteria for the quality of the carbon dioxide are that it should be free of odor and taste. Thus, all contaminants that could contribute to these two properties (e.g., sulfur compounds, oils, and hydrocarbons) should be removed, preferably to less than mg/kg levels. The main impurities present to any significant degree in the final purified product are usually nitrogen, oxygen, and argon (from air), and hydrogen and carbon monoxide (if the carbon dioxide came from a process-gas source). |

SMILES |

C(=O)=O |

规范 SMILES |

C(=O)=O |

沸点 |

Sublimes (NIOSH, 2024) -78.464 °C (sublimes) sublimes Sublimes |

颜色/形态 |

Colorless gas Liquid: colorless Solid (dry ice): white, snow-like flakes or cubes Colorless ... gas [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice]. |

密度 |

1.56 at -110.2 °F (USCG, 1999) - Denser than water; will sink Absolute density: 0.1146 lb/cu ft at 25 °C; density: (gas at 0 °C) 1.976 g/L at 760 mm Hg; (liq at 0 °C) 0.914 at 34.3 atm; (solid) at -56.6 °C) 1.512; critical density: 0.464 Density: 1.799 g/L Liquid: volatile, odorless, density 1.101 at -37 °C, specific volume 8.76 cu ft/lb at 70 °F Absolute density, gas at 101.325 kPa at 0 °C: 1.9770 kg/cu m; relative density, gas at 101.325 kPa at 0 °C (Air = 1): 1.53 Latent heat of vaporization = 353.4 J/g at the triple point; 231.3 J/g at 0 °C; viscosity = 0.015 mPa-sec at 298 K and 101.3 kPa; gas density = 1.976 g/L at 273 K and 101.3 kPa 1.56 at -110.2 °F 1.53(relative gas density) |

闪点 |

Not applicable |

熔点 |

-109.3 °F (USCG, 1999) -109 °F (Sublimes) (NIOSH, 2024) -56.558 °C (triple point) -56.5 °C -109 °F (sublimes) -109 °F (Sublimes) |

物理描述 |

Carbon dioxide appears as a colorless odorless gas at atmospheric temperatures and pressures. Relatively nontoxic and noncombustible. Heavier than air and may asphyxiate by the displacement of air. Soluble in water. Forms carbonic acid, a mild acid. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze food, to control chemical reactions, and as a fire extinguishing agent. Carbon dioxide, refrigerated liquid appears as a colorless liquid. Relatively heavier than air and can asphyxiate by the displacement of air. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used as a refrigerant and in making carbonated beverages. Used to freeze food, to control chemical reactions and as a fire extinguishing agent. Carbon dioxide, solid appears as an odorless, white solid. Can cause damaging frostbite. Noncombustible and nontoxic. Liquefies at -109 °F. Can asphyxiate by displacement of air. Used as a refrigerant. Liquid; Other Solid; Gas or Vapor; NKRA; Gas or Vapor, Liquid A colourless gas under normal environmental conditions with a slight pungent odour. Commercial carbon dioxide is shipped and handled as a liquid in pressurised cylinders or bulk storage systems, or in compressed solid blocks of ‘dry ice’. Solid (dry ice) forms usually contain added substances, such as propylene glycol or mineral oil, as binders Colorless, odorless gas; Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice; [NIOSH] Liquid ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless, odorless gas. Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Solid form is utilized as dry ice.] |

相关CAS编号 |

26796-46-3 |

溶解度 |

0.2 % at 77 °F (NIOSH, 2024) In water, 2.9X10+3 mg/L at 25 °C Solubility in water (mL CO2/100 mL H2O at 760 mm Hg): 171 at 0 °C; 88 at 20 °C; 36 at 60 °C Solubility in water: 0.704X10-3 mole fraction of CO2 in the liquid phase at 25 °C (gas at a partial pressure of 101.325 kPa in equilibrium with the solution) Miscible with water (1.7 v/v at 0 °C, 0.76 v/v at 25 °C at 760 mm Hg partial pressure of CO2). For more Solubility (Complete) data for Carbon dioxide (6 total), please visit the HSDB record page. 1.48 mg/mL at 25 °C Solubility in water, ml/100ml at 20 °C: 88 (77 °F): 0.2% |

蒸汽密度 |

1.53 (NIOSH, 2024) - Heavier than air; will sink (Relative to Air) 1.53 at 78.2 °C (Air = 1) Relative vapor density (air = 1): 1.5 1.53 |

蒸汽压力 |

56.5 atm (NIOSH, 2024) Vapor pressure = 10.5 mm Hg at -120 °C; 104.2 mm Hg at -100 °C; 569.1 mm Hg at -82 °C 4.83X10+4 mm Hg at 25 °C Vapor pressure, kPa at 20 °C: 5720 56.5 atm |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)